molecular formula C16H12O5 B3416446 Denbinobin CAS No. 82526-36-1

Denbinobin

Cat. No. B3416446
CAS RN: 82526-36-1
M. Wt: 284.26 g/mol
InChI Key: KYOONHCJRPIMJE-UHFFFAOYSA-N
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Description

Denbinobin is a natural compound that is found in the bark of the trees of the genus Diospyros. This compound has been the focus of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of denbinobin is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Denbinobin has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
Denbinobin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Denbinobin has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using denbinobin in lab experiments is that it is a natural compound that can be easily isolated from the bark of trees. This makes it a cost-effective alternative to synthetic compounds. However, one of the limitations of using denbinobin in lab experiments is that it is not readily soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on denbinobin. One of the future directions is to investigate the potential of denbinobin as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. Another future direction is to investigate the potential of denbinobin as a chemopreventive agent, which can prevent the development of cancer. Additionally, more studies are needed to understand the mechanism of action of denbinobin and its potential side effects.
Conclusion:
In conclusion, denbinobin is a natural compound that has potential therapeutic properties. It has been the focus of scientific research due to its anti-inflammatory, anti-cancer, and anti-viral properties. Denbinobin has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Although more studies are needed to fully understand the mechanism of action of denbinobin, it has shown promising results in lab experiments.

Scientific Research Applications

Denbinobin has been the focus of scientific research due to its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Denbinobin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-9-5-8-3-4-10-11(17)7-13(21-2)16(19)15(10)14(8)12(18)6-9/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOONHCJRPIMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=C2C(=O)C(=CC3=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318428
Record name Denbinobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denbinobin

CAS RN

82526-36-1
Record name Denbinobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82526-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denbinobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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